molecular formula C13H16N2O3 B5459767 N-1,3-benzodioxol-5-yl-N'-cyclopentylurea

N-1,3-benzodioxol-5-yl-N'-cyclopentylurea

Cat. No.: B5459767
M. Wt: 248.28 g/mol
InChI Key: RISDMGGWOHNDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-1,3-benzodioxol-5-yl-N’-cyclopentylurea” is a urea derivative containing a benzodioxol group and a cyclopentyl group. Urea derivatives are known for their wide range of biological activities . Benzodioxol is a common motif in many bioactive compounds .


Synthesis Analysis

While specific synthesis methods for “N-1,3-benzodioxol-5-yl-N’-cyclopentylurea” were not found, compounds with similar structures have been synthesized via various methods. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of “N-1,3-benzodioxol-5-yl-N’-cyclopentylurea” would likely consist of a benzodioxol group (a benzene ring fused with a 1,3-dioxolane ring), a urea group (NH2-CO-NH2), and a cyclopentyl group (a cycloalkane with 5 carbon atoms). The exact structure would depend on the positions of these groups .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(14-9-3-1-2-4-9)15-10-5-6-11-12(7-10)18-8-17-11/h5-7,9H,1-4,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISDMGGWOHNDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.